10-(Pyridin-3-yl)-10H-phenoxazine
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Overview
Description
10-(Pyridin-3-yl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core with a pyridine ring attached at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pyridin-3-yl)-10H-phenoxazine typically involves the coupling of a phenoxazine derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated phenoxazine under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
10-(Pyridin-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced phenoxazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
10-(Pyridin-3-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 10-(Pyridin-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, lacking the pyridine ring.
10-(Pyridin-2-yl)-10H-phenoxazine: Similar structure but with the pyridine ring attached at the 2nd position.
10-(Pyridin-4-yl)-10H-phenoxazine: Similar structure but with the pyridine ring attached at the 4th position.
Uniqueness
10-(Pyridin-3-yl)-10H-phenoxazine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
10-pyridin-3-ylphenoxazine |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)19(13-6-5-11-18-12-13)15-8-2-4-10-17(15)20-16/h1-12H |
InChI Key |
DHWMCWAHZWOGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CC=C4 |
Origin of Product |
United States |
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